
Aluminum, dibutylchloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, dibutylchloro-: is an organoaluminum compound with the chemical formula
C8H18AlCl
. It is also known as chlorodibutylaluminum or dibutylaluminum chloride. This compound is typically found as a colorless liquid or white solid and is used in various chemical reactions and industrial applications due to its reactivity and ability to form complexes with other molecules .準備方法
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: One common method for synthesizing aluminum, dibutylchloro- involves the reaction of butylmagnesium chloride with aluminum trichloride. This reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
2 C4H9MgCl+AlCl3→(C4H9)2AlCl+2MgCl2
-
Direct Alkylation: Another method involves the direct alkylation of aluminum trichloride with butyl chloride in the presence of a catalyst. This process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of aluminum, dibutylchloro- often utilizes large-scale reactors where the above reactions are carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications .
化学反応の分析
Types of Reactions:
Oxidation: Aluminum, dibutylchloro- can undergo oxidation reactions, typically forming aluminum oxides or hydroxides. These reactions often require strong oxidizing agents and elevated temperatures.
Reduction: This compound can be reduced to form aluminum hydrides or other reduced aluminum species, often using reducing agents like lithium aluminum hydride.
Substitution: It readily undergoes substitution reactions where the chlorine atom can be replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed:
Oxidation: Aluminum oxide, aluminum hydroxide.
Reduction: Aluminum hydrides.
Substitution: Various organoaluminum compounds depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: Aluminum, dibutylchloro- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry:
Material Science: It is used in the production of advanced materials, including coatings and composites, due to its reactivity and ability to modify surface properties.
Agriculture: It is explored for use in agricultural chemicals, particularly as a component in pesticides and herbicides.
作用機序
The mechanism by which aluminum, dibutylchloro- exerts its effects typically involves the formation of complexes with other molecules. These complexes can alter the reactivity of the compound, enabling it to participate in various chemical reactions. The aluminum center in the compound acts as a Lewis acid, accepting electron pairs from other molecules and facilitating bond formation or cleavage. This property is particularly useful in catalysis and organic synthesis .
類似化合物との比較
Aluminum, diethylchloro- (C_4H_{10}AlCl): Similar in structure but with ethyl groups instead of butyl groups.
Aluminum, dimethylchloro- (C_2H_6AlCl): Contains methyl groups, making it less bulky and more reactive in certain reactions.
Aluminum, triethyl- (C_6H_{15}Al): Lacks a chlorine atom, making it different in terms of reactivity and applications.
Uniqueness: Aluminum, dibutylchloro- is unique due to its specific balance of reactivity and stability. The butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
特性
CAS番号 |
3537-86-8 |
|---|---|
分子式 |
C8H18AlCl |
分子量 |
176.66 g/mol |
IUPAC名 |
dibutyl(chloro)alumane |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;1H/q;;+1;/p-1 |
InChIキー |
VJRUISVXILMZSL-UHFFFAOYSA-M |
正規SMILES |
CCCC[Al](CCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


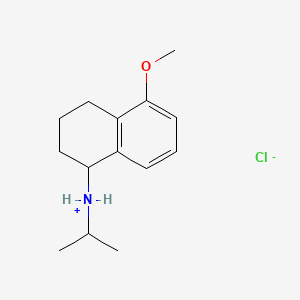
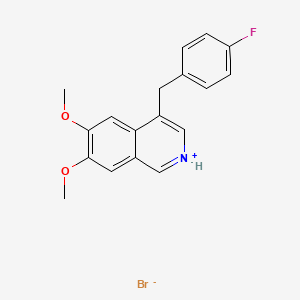
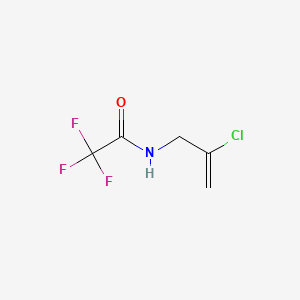
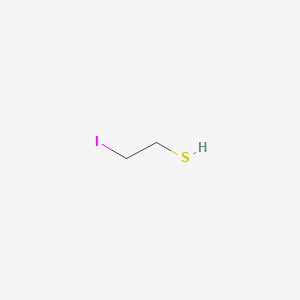
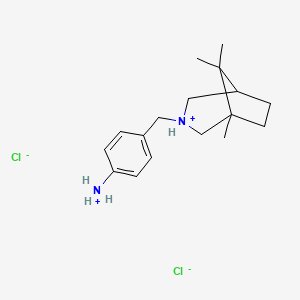
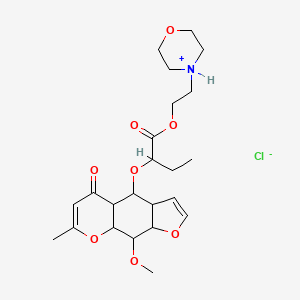
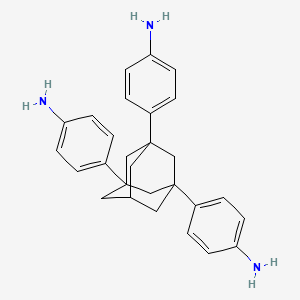
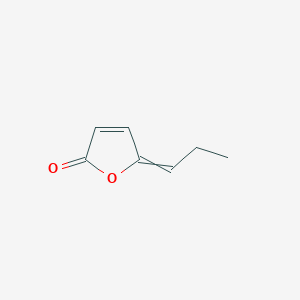
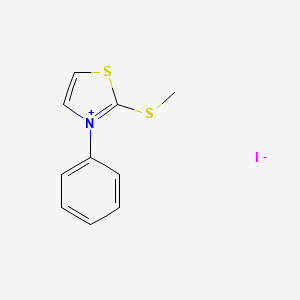
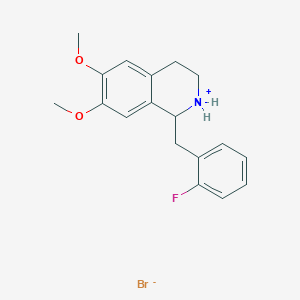
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

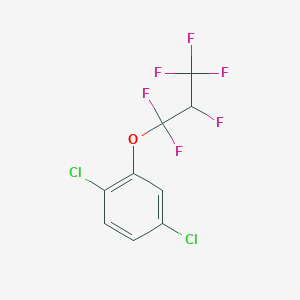
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
